3-(3-methylbenzamido)-N-[(4-methylphenyl)methyl]-1H-indole-2-carboxamide
Description
This compound is a substituted indole-2-carboxamide featuring a 3-methylbenzamido group at position 3 and a 4-methylbenzyl (para-methylphenylmethyl) moiety at the N-position of the indole core. Its molecular structure combines aromatic and amide functionalities, making it a candidate for diverse biological interactions, particularly in receptor binding or enzyme inhibition.
Properties
IUPAC Name |
3-[(3-methylbenzoyl)amino]-N-[(4-methylphenyl)methyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-16-10-12-18(13-11-16)15-26-25(30)23-22(20-8-3-4-9-21(20)27-23)28-24(29)19-7-5-6-17(2)14-19/h3-14,27H,15H2,1-2H3,(H,26,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLWCFTWTMNKJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(C3=CC=CC=C3N2)NC(=O)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-methylbenzamido)-N-[(4-methylphenyl)methyl]-1H-indole-2-carboxamide, commonly referred to as a derivative of indole, has garnered attention in recent years for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by a complex molecular structure that suggests various interactions with biological systems.
- Molecular Formula : C25H23N3O2
- Molecular Weight : 397.5 g/mol
- CAS Number : 1189997-38-3
| Property | Value |
|---|---|
| Molecular Formula | C25H23N3O2 |
| Molecular Weight | 397.5 g/mol |
| CAS Number | 1189997-38-3 |
The biological activity of this compound is primarily attributed to its interaction with specific cellular pathways and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in tumor growth and proliferation. The indole moiety is known for its role in modulating various signaling pathways, including those related to cancer cell survival and apoptosis.
Biological Activity
-
Antitumor Activity :
- Research indicates that derivatives of indole can inhibit the growth of various cancer cell lines. For instance, studies have shown that compounds similar to this compound exhibit cytotoxic effects against breast cancer and lung cancer cells by inducing apoptosis and inhibiting cell cycle progression .
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Case Studies
Several studies have explored the biological activity of similar compounds:
-
Study on Antitumor Effects :
A study published in the International Journal of Molecular Sciences examined a series of indole derivatives, including those structurally related to this compound. The results demonstrated significant inhibition of tumor cell proliferation in vitro, suggesting a potential therapeutic application in oncology . -
Inflammation Modulation :
Another investigation focused on the anti-inflammatory properties of indole derivatives, highlighting their ability to reduce levels of pro-inflammatory cytokines in murine models. This study underscores the relevance of these compounds in managing inflammatory diseases .
Research Findings
Recent findings emphasize the multifaceted roles that compounds like this compound can play:
- Cytotoxicity : IC50 values for related compounds indicate effective cytotoxicity against multiple cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 12 |
| HeLa (Cervical) | 10 |
- Cytokine Modulation : Studies report significant reductions in IL-6 and TNF-alpha levels upon treatment with indole derivatives, indicating an anti-inflammatory effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitutions on the Indole Core
Key Structural Variations :
- Compound L881-0800: N-[(Furan-2-yl)Methyl]-3-(3-Methylbenzamido)-1H-Indole-2-Carboxamide Differs by replacing the 4-methylbenzyl group with a furfuryl (furan-2-ylmethyl) moiety. Impact: The furan ring introduces increased polarity (logP = 3.35 vs. Pharmacological Relevance: Furyl-substituted analogs are often explored for CNS activity due to improved blood-brain barrier penetration.
- Compound F394-0523: 2-{3-[(2-Chlorophenyl)Methyl]-8-Methyl-4-Oxo-3,4-Dihydro-5H-Pyrimido[5,4-b]Indol-5-Yl}-N-[(4-Methylphenyl)Methyl]Acetamide Features a pyrimidoindole scaffold instead of a simple indole, with a chloro-substituted benzyl group. Chlorine increases lipophilicity and may influence toxicity profiles .
N-Alkyl/Aryl Modifications
Key Examples :
- Compound R1L5 : 5-Chloro-3-((3,5-Dimethylphenyl)Sulfonyl)-N-(5-((4-Methylphenyl)Sulfonamido)Pentyl)-1H-Indole-2-Carboxamide
- 1-[(3-Fluorophenyl)Methyl]-5-(4-Methylbenzamido)-N-[4-(Trifluoromethyl)Phenyl]-1H-Indole-2-Carboxamide
Functional Group Additions
- 3-[(4-Chlorobenzyl)Sulfanyl]-N-(4-Methylphenyl)-2-Thiophenecarboxamide Replaces the indole core with a thiophene ring and adds a sulfanyl group.
Data Tables
Table 1: Molecular Properties Comparison
*Estimated based on structural analogs.
Table 2: Pharmacological Activity Highlights
Research Findings and Trends
- Sulfonamide vs. Benzyl Groups : Sulfonamide-containing analogs (e.g., R1L5) demonstrate superior antiviral activity compared to benzyl-substituted compounds, likely due to stronger hydrogen-bonding and protease interactions .
- Fluorine Substitutions : Fluorinated derivatives (e.g., trifluoromethylphenyl in ) exhibit enhanced metabolic stability and target affinity, aligning with trends in medicinal chemistry for CNS-active drugs.
- Scaffold Rigidity : Pyrimidoindole derivatives (e.g., F394-0523) show promise in kinase inhibition, suggesting that core rigidity improves selectivity but may reduce synthetic accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
